molecular formula C17H12 B14742084 5-Phenylpenta-1,3-diynylbenzene CAS No. 6088-99-9

5-Phenylpenta-1,3-diynylbenzene

Cat. No.: B14742084
CAS No.: 6088-99-9
M. Wt: 216.28 g/mol
InChI Key: AFAXUPJQEIQWKO-UHFFFAOYSA-N
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Description

5-Phenylpenta-1,3-diynylbenzene is an organic compound characterized by the presence of two phenyl groups attached to a penta-1,3-diynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylpenta-1,3-diynylbenzene typically involves the reaction of phenylacetylene with a suitable diynyl precursor under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which allows for the formation of the diynyl linkage between the phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Phenylpenta-1,3-diynylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diynyl groups into alkenes or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-Phenylpenta-1,3-diynylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Materials Science: Employed in the development of conductive polymers and advanced materials with unique electronic properties.

    Biology and Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-Phenylpenta-1,3-diynylbenzene exerts its effects depends on the specific application. In materials science, its unique electronic structure allows for the formation of conductive polymers. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylpenta-1,3-diene: Similar structure but with a diene instead of a diynyl linkage.

    1,5-Diphenylpenta-1,4-dien-3-one: Contains a conjugated diene and a carbonyl group.

Uniqueness

5-Phenylpenta-1,3-diynylbenzene is unique due to its diynyl linkage, which imparts distinct electronic properties and reactivity compared to similar compounds with diene or single-bond linkages. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.

Properties

CAS No.

6088-99-9

Molecular Formula

C17H12

Molecular Weight

216.28 g/mol

IUPAC Name

5-phenylpenta-1,3-diynylbenzene

InChI

InChI=1S/C17H12/c1-4-10-16(11-5-1)14-8-3-9-15-17-12-6-2-7-13-17/h1-2,4-7,10-13H,14H2

InChI Key

AFAXUPJQEIQWKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC#CC#CC2=CC=CC=C2

Origin of Product

United States

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